molecular formula C18H31NaO2 B7822011 sodium;(9Z,12Z)-octadeca-9,12-dienoate

sodium;(9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B7822011
M. Wt: 302.4 g/mol
InChI Key: WYPBVHPKMJYUEO-NBTZWHCOSA-M
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Description

Sodium (9Z,12Z)-octadeca-9,12-dienoate is the sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid with two cis double bonds at positions 9 and 12. This compound is structurally characterized by an 18-carbon chain (C18:2) and a carboxylate group bound to sodium, rendering it water-soluble and amphiphilic. It is commonly synthesized via saponification of linoleic acid or its esters. As a surfactant, it finds applications in pharmaceuticals, cosmetics, and industrial formulations due to its emulsifying and detergent properties .

Properties

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBVHPKMJYUEO-NBTZWHCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The stoichiometric equation for the saponification of linoleic acid (C₁₈H₃₂O₂) is:
C18H32O2+NaOHC18H31O2Na+H2O\text{C}_{18}\text{H}_{32}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{31}\text{O}_2\text{Na} + \text{H}_2\text{O}
A molar ratio of 1:1 is typically employed, though excess NaOH (10–100%) ensures complete conversion, particularly in industrial settings.

Procedure and Conditions

In a representative protocol:

  • Linoleic acid (5.55 mL, 17.8 mmol) is dissolved in 70% ethanol (50 mL).

  • NaOH (0.71 g, 17.8 mmol) is added gradually to avoid localized overheating.

  • The mixture is stirred at room temperature for 12–24 hours , yielding a white precipitate of sodium linoleate.

  • The product is isolated by vacuum filtration or solvent evaporation , with yields exceeding 95%.

Table 1: Saponification Parameters for Sodium Linoleate Synthesis

ParameterValue/RangeSource
Solvent70% ethanol
Temperature20–25°C
NaOH excess10–100%
Reaction time12–24 hours
Yield95–99%

Neutralization of Linoleic Acid with Sodium Hydroxide

An alternative route involves the direct neutralization of linoleic acid with aqueous NaOH. This method is favored for its simplicity and scalability.

Kinetic Considerations

The reaction follows second-order kinetics, dependent on the concentrations of both linoleic acid and NaOH. Studies on mixed-fat saponification demonstrate that stirring speed (400–1,100 rpm) significantly enhances reaction rates by improving interfacial contact between the immiscible phases.

Optimization of Reaction Variables

  • Temperature : Despite being exothermic, elevated temperatures (100–150°C) reduce reaction efficiency due to soap hydrolysis.

  • NaOH concentration : A 30% aqueous NaOH solution is optimal, balancing reactivity and manageable viscosity.

  • Purification : Crude sodium linoleate is washed with cold ethanol to remove unreacted fatty acids and glycerol byproducts.

Industrial-Scale Production Techniques

Continuous Stirred-Tank Reactors (CSTRs)

Large-scale synthesis employs CSTRs with the following operational parameters:

  • Residence time : 2–4 hours

  • Temperature control : Jacketed reactors maintained at 25–30°C

  • Productivity : 500–1,000 kg/hr

Quality Control Metrics

  • Acid value : < 0.5 mg KOH/g (indicating complete neutralization)

  • Free alkalinity : < 0.1% (wt/wt)

  • Moisture content : < 2% (achieved via spray drying)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 5.33–5.34 ppm (m, 4H, CH=CH), δ 2.75–2.76 ppm (t, J=6.4 Hz, 2H, CH₂COO⁻).

  • LCMS : m/z 279.232 corresponding to the deprotonated linoleate ion (C₁₈H₃₁O₂⁻).

Purity Assessment

  • Titrimetric methods : Back-titration with HCl to quantify residual NaOH.

  • Thermogravimetric analysis (TGA) : Decomposition onset at 280°C, confirming thermal stability.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Direct saponificationHigh yield (95–99%)Requires ethanol recovery
NeutralizationScalable, minimal equipmentSlower kinetics at low temperature
Industrial CSTRHigh throughputCapital-intensive setup

Chemical Reactions Analysis

Types of Reactions: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

“sodium;(9Z,12Z)-octadeca-9,12-dienoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. Understanding the mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Free Acid: (9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)

  • Structure : The parent fatty acid lacks the sodium counterion, making it hydrophobic.
  • Occurrence : Found in marine-derived fungi (e.g., Talaro species) and plant extracts .
  • Applications : Precursor for bioactive lipids (e.g., prostaglandins) and industrial raw material for ester synthesis.
  • Key Differences :
    • Lower water solubility compared to the sodium salt.
    • Requires esterification or salt formation for enhanced bioavailability in aqueous systems.

Methyl Ester: Methyl (9Z,12Z)-Octadeca-9,12-dienoate

  • Structure: Methyl ester of linoleic acid.
  • Occurrence: Identified in fermented rice bran and plant extracts (e.g., Cyphostemma adenocaule) .
  • Physical Properties :
    • Density: 0.877–0.879 g/cm³ (calculated and experimental values) .
    • Molecular Weight: 294.47 g/mol .
  • Applications: Biodiesel production due to favorable combustion properties . Potential anticancer lead compound (bioactivity score: 0.89) .
  • Biological Activity :
    • Inhibits HepG2 liver cancer cells (IC₅₀: 80.54 µM) .

Ethyl Ester: Ethyl (9Z,12Z)-Octadeca-9,12-dienoate

  • Structure : Ethyl ester derivative.
  • Occurrence : Isolated from Huperzia serrata and fermented plant materials .
  • Biological Activity :
    • Moderate tumor inhibition (HepG2 cells, IC₅₀: 80.54 µM) .
  • Applications : Studied for pharmaceutical formulations due to improved lipid solubility over the sodium salt.

Glyceryl Esters: 1,3-Dihydroxypropan-2-yl (9Z,12Z)-Octadeca-9,12-dienoate

  • Structure: Glyceryl monoester of linoleic acid.
  • Occurrence : Detected in medicinal plant extracts (e.g., Salvia miltiorrhiza) .
  • Biological Activity :
    • Anti-inflammatory and analgesic properties, likely mediated by modulation of lipid signaling pathways .

Triglyceride: Trilinolein

  • Structure: Triglyceride with three linoleic acid chains.
  • Occurrence: Found in plant oils and Cyphostemma adenocaule .
  • Physical Properties :
    • Molecular Weight: 879.4 g/mol .
  • Biological Activity :
    • Weak antioxidant activity (DPPH IC₅₀: 46.08 µg/ml) compared to smaller esters .

Comparative Data Table

Compound Molecular Formula Solubility Key Applications Bioactivity (IC₅₀ or Activity) References
Sodium (9Z,12Z)-octadeca-9,12-dienoate C₁₈H₃₁NaO₂ High (aqueous) Surfactant, emulsifier Not reported
Linoleic acid C₁₈H₃₂O₂ Low (lipid) Precursor for esters Pro-inflammatory mediator
Methyl ester C₁₉H₃₄O₂ Moderate (lipid) Biodiesel, drug leads HepG2 inhibition: 80.54 µM
Ethyl ester C₂₀H₃₆O₂ Moderate (lipid) Pharmaceutical formulations HepG2 inhibition: 80.54 µM
Glyceryl monoester C₂₁H₃₈O₄ Low (lipid) Anti-inflammatory agents Analgesic, anti-inflammatory
Trilinolein C₅₇H₉₈O₆ Low (lipid) Antioxidant formulations Weak radical scavenging (IC₅₀: 46.08 µg/ml)

Key Findings and Implications

Solubility and Applications :

  • The sodium salt’s water solubility makes it ideal for aqueous systems, while esters are preferred in lipid-rich environments (e.g., biodiesel, drug delivery) .

Bioactivity :

  • Esters and glyceryl derivatives exhibit direct biological effects (e.g., anticancer, anti-inflammatory), whereas the sodium salt’s role is primarily physicochemical .

Structural Impact :

  • Esterification reduces polarity, enhancing membrane permeability and bioavailability for therapeutic applications .

Q & A

Q. What are the standard synthetic methods for preparing (9Z,12Z)-octadeca-9,12-dienoate derivatives, and how are they purified?

The synthesis typically involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with amines, alcohols, or thiols in anhydrous dichloromethane at 0°C, using triethylamine as a base. After quenching with HCl, purification is achieved via flash chromatography with hexane–ethyl acetate gradients (e.g., 7:1 to 4:1 ratios). Derivatives like amides, esters, and thioesters are isolated with yields ranging from 69% to 99%, confirmed by NMR (¹H and ¹³C) .

Q. How is enzymatic oxidation of (9Z,12Z)-octadeca-9,12-dienoate studied, and what are the key products?

The enzyme linoleate:oxygen 11S-oxidoreductase (EC 1.13.11.45) catalyzes the oxidation of linoleate (a related compound) to (9Z,12Z)-(11S)-11-hydroperoxyoctadeca-9,12-dienoate. This reaction requires Mn²⁺ and is substrate-specific; α-linolenate is reactive, but oleate and arachidonate are not. Product isomerization and substrate selectivity are analyzed via HPLC or LC-MS .

Q. What analytical techniques are used to identify (9Z,12Z)-octadeca-9,12-dienoate in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) with ethyl acetate extraction is commonly employed. For example, in Ficus religiosa seeds, the compound is detected at 15.46% abundance using a DB-5MS column and EI ionization. Retention indices and spectral libraries (e.g., NIST) are critical for confirmation .

Advanced Research Questions

Q. How can synthetic yields of (9Z,12Z)-octadeca-9,12-dienoate derivatives be optimized?

Yield optimization involves:

  • Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions.
  • Solvent selection : Anhydrous CH₂Cl₂ ensures compatibility with moisture-sensitive reagents.
  • Purification : Gradient elution in flash chromatography (e.g., Hex:AcOEt from 7:1 to 4:1) improves resolution of structurally similar derivatives .

Q. What mechanistic insights exist for the stereoselective hydroperoxidation of (9Z,12Z)-octadeca-9,12-dienoate?

The fungal enzyme Gaeumannomyces graminis lipoxygenase produces (11S)-hydroperoxide as the primary product, which slowly isomerizes to (13R)-hydroperoxide. Stereochemical outcomes are probed via chiral HPLC and isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation .

Q. How can computational methods predict physicochemical properties of (9Z,12Z)-octadeca-9,12-dienoate esters?

Group contribution methods (e.g., GCVOL) estimate molar volumes by summing contributions from functional groups (e.g., CH₃, CH₂, =CH⁻). For methyl linoleate, this approach predicts density (0.877 g/cm³ at 303.15 K) with <0.1% error compared to experimental data (0.8792 g/cm³) .

Q. What challenges arise in formulating lipid nanoparticles with (9Z,12Z)-octadeca-9,12-dienoate derivatives for siRNA delivery?

Key challenges include:

  • Stability : Balancing unsaturated fatty acid content to prevent oxidation while maintaining fluidity.
  • Cationic lipid design : Derivatives like Lipid A (a dienoate ester with diethylamino groups) require precise stoichiometry for siRNA encapsulation and endosomal escape .

Q. How can contradictory bioactivity data for (9Z,12Z)-octadeca-9,12-dienoate derivatives be resolved?

In Caesalpinia bonduc, methyl (9Z,12Z)-octadeca-9,12-dienoate shows anticancer potential in silico but requires validation via:

  • ADMET profiling : Predicting absorption, toxicity, and metabolic stability.
  • Dose-response assays : Testing cytotoxicity across cell lines (e.g., IC₅₀ determination) to reconcile computational and experimental results .

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